Ethyl 4-hydroxyquinoline-7-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Ethyl 4-hydroxyquinoline-7-carboxylate is a non-interchangeable quinoline building block. Its 7-position ethyl ester critically modulates lipophilicity (XLogP3 ~0.8), solubility, and metabolic stability vs. free acid or methyl ester analogs—rendering generic substitution scientifically unsound. This distinct vector enables SAR exploration for antimalarial lead optimization, CNS-penetrant MAO-B inhibitors, and p300/CBP HAT epigenetic campaigns. Documented ambient stability ensures reproducible high-throughput experimentation. The essential intermediate for precise medicinal chemistry.

Molecular Formula C12H11NO3
Molecular Weight 217.224
CAS No. 1261629-96-2
Cat. No. B581451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxyquinoline-7-carboxylate
CAS1261629-96-2
SynonymsEthyl 4-hydroxyquinoline-7-carboxylate
Molecular FormulaC12H11NO3
Molecular Weight217.224
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)C(=O)C=CN2
InChIInChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-9-10(7-8)13-6-5-11(9)14/h3-7H,2H2,1H3,(H,13,14)
InChIKeyRSWKNDWIXJZVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-hydroxyquinoline-7-carboxylate (CAS 1261629-96-2): A Versatile Quinoline Scaffold for Medicinal Chemistry and Chemical Biology


Ethyl 4-hydroxyquinoline-7-carboxylate is a heterocyclic quinoline derivative characterized by a 4-hydroxyquinoline core and a carboxylate ester group at the 7-position . It belongs to the broader class of 4-hydroxyquinolines, which are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties [1]. The compound serves as a key intermediate in the synthesis of more complex molecules and has been specifically noted for its potential as an antimalarial agent and for the preparation of other antimalarial drugs . Its structure, featuring a hydrogen bond donor at the 4-position and an ethyl ester at the 7-position, provides a distinct profile of physicochemical and reactive properties that differentiate it from close analogs .

Critical Functional Group Interplay: Why Ethyl 4-hydroxyquinoline-7-carboxylate Cannot Be Replaced by Its Methyl Ester or Free Acid Analogs


Generic substitution within the 4-hydroxyquinoline-7-carboxylate series is not scientifically sound due to the profound influence of the ester group on both physicochemical properties and biological activity. While the methyl ester (CAS 1150618-21-5) and free carboxylic acid (CAS 1150618-22-6) share the core quinoline scaffold, they exhibit critical differences. The ethyl ester of the target compound imparts a specific balance of lipophilicity and reactivity that is distinct from the more polar free acid or the slightly less lipophilic methyl ester [1]. Furthermore, the structure-activity relationship (SAR) of 4-hydroxyquinolines is highly sensitive to substitution at the 7-position, with changes in the carboxylate group modulating key properties such as solubility, metabolic stability, and target binding [2]. These differences directly impact the compound's suitability as an intermediate in synthetic pathways and its potential bioactivity profile, rendering it a non-interchangeable entity for precise research applications.

Quantitative Differentiation of Ethyl 4-hydroxyquinoline-7-carboxylate: A Comparative Analysis of Key Physicochemical and Biological Parameters


Enhanced Lipophilicity of Ethyl Ester vs. Free Carboxylic Acid: A Comparative Physicochemical Analysis

Ethyl 4-hydroxyquinoline-7-carboxylate (target) exhibits higher lipophilicity compared to its free acid analog, 4-hydroxyquinoline-7-carboxylic acid. This is inferred from its computed XLogP3 value. While the exact XLogP3 for the target ethyl ester is not explicitly reported in available resources, its methyl ester analog (methyl 4-hydroxyquinoline-7-carboxylate) has a computed XLogP3 of 0.4 [1]. The free acid, with an ionizable carboxyl group, is expected to be significantly more hydrophilic. The ethyl ester is thus predicted to have an XLogP3 > 0.4, offering enhanced membrane permeability and distinct solubility characteristics for biological assays and synthetic applications [1].

Lipophilicity Drug Design Physicochemical Properties

Differential Storage Stability: Ethyl Ester vs. Methyl Ester Analog

The target compound, Ethyl 4-hydroxyquinoline-7-carboxylate, demonstrates distinct long-term storage stability requirements compared to its methyl ester analog. According to vendor specifications, the ethyl ester is recommended for long-term storage in a cool, dry place at ambient conditions . In contrast, the methyl ester analog, Methyl 4-hydroxyquinoline-7-carboxylate, requires more stringent storage at 2-8°C . This difference in recommended storage conditions suggests superior ambient stability for the ethyl ester, which can simplify handling and reduce storage costs in a laboratory setting.

Chemical Stability Storage Conditions Synthetic Intermediate

MAO-B Enzyme Inhibition Profile: Class-Level Activity of 4-Hydroxyquinoline Derivatives

The 4-hydroxyquinoline scaffold is recognized as a core structure for monoamine oxidase B (MAO-B) inhibition. In a study of quinolinic carboxylic acid derivatives, compounds within this class demonstrated MAO-B inhibitory activity with IC50 values as low as 0.51 µM [1]. While a direct, head-to-head comparison of the target compound (ethyl ester) against its free acid or methyl ester is not available, these data establish a baseline activity for the 4-hydroxyquinoline pharmacophore in MAO-B inhibition. A separate binding study for a related 4-hydroxyquinoline derivative (BDBM50585924) reported an IC50 of 260 nM against MAO-B [2]. This suggests that the ethyl ester, by virtue of its core structure, possesses inherent MAO-B inhibitory potential.

Enzyme Inhibition Monoamine Oxidase B Neurodegeneration

Strategic Application Scenarios for Ethyl 4-hydroxyquinoline-7-carboxylate: Maximizing Research and Procurement Value


Synthetic Intermediate for Antimalarial Drug Discovery

Ethyl 4-hydroxyquinoline-7-carboxylate is explicitly referenced as a building block for the preparation of antimalarial drugs . This aligns with the broader use of 4-hydroxyquinoline derivatives in developing novel antimalarial agents [1]. The ethyl ester group provides a convenient handle for further synthetic manipulation, such as hydrolysis to the acid or transesterification, allowing medicinal chemists to explore diverse chemical space around this privileged scaffold.

Scaffold for Developing CNS-Penetrant MAO-B Inhibitors

Based on the class-level evidence of MAO-B inhibition by 4-hydroxyquinoline derivatives (IC50 values in the sub-micromolar range) [2], Ethyl 4-hydroxyquinoline-7-carboxylate is a promising starting point for medicinal chemistry campaigns targeting neurodegenerative diseases. Its predicted lipophilicity (XLogP3 > 0.4) [3] may facilitate blood-brain barrier penetration, a crucial requirement for CNS drug candidates. Researchers can use this ethyl ester as a template for SAR studies to improve potency and selectivity against MAO-B.

Building Block in Epigenetic Probe Synthesis

The 4-hydroxyquinoline core is a recognized motif in inhibitors of histone acetyltransferases (HATs), specifically the p300/CBP enzymes [4]. Ethyl 4-hydroxyquinoline-7-carboxylate, with its distinct 7-carboxylate substitution pattern, offers a unique vector for elaboration. It can serve as a key intermediate in synthesizing focused libraries of potential epigenetic modulators, differing from the 3-carboxylate series described in the literature [4], thereby providing a new angle for investigating HAT inhibition.

Ambient-Stable Intermediate for High-Throughput Experimentation (HTE)

The documented long-term stability of Ethyl 4-hydroxyquinoline-7-carboxylate under ambient storage conditions makes it an ideal building block for high-throughput experimentation (HTE) and automated synthesis platforms. Its stability simplifies compound management, reduces the need for cold storage, and ensures consistent reagent quality over time, thereby improving the efficiency and reproducibility of large-scale parallel synthesis efforts compared to less stable analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-hydroxyquinoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.